

# Ganfeborole: A Technical Overview of a Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Ganfeborole (formerly GSK3036656) is a promising, first-in-class, boron-containing small molecule under investigation for the treatment of tuberculosis (TB), a persistent global health threat.[1][2] Developed by GlaxoSmithKline, this experimental antibiotic exhibits potent activity against Mycobacterium tuberculosis (M.tb), including drug-resistant strains.[3] Its novel mechanism of action, targeting a key bacterial enzyme essential for protein synthesis, makes it a valuable candidate for new TB treatment regimens. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of Ganfeborole, intended to inform researchers and professionals in the field of drug development.

## **Chemical Structure and Properties**

**Ganfeborole** belongs to the oxaborole class of compounds and is chemically identified as 2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol.[4] Its unique structure, featuring a boron atom integrated into a bicyclic ring system, is central to its biological activity.

Table 1: Chemical and Physical Properties of Ganfeborole



| Property         | Value                                                                                    | Reference |  |
|------------------|------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name       | 2-[[(3S)-3-(Aminomethyl)-4-<br>chloro-1-hydroxy-3H-2,1-<br>benzoxaborol-7-yl]oxy]ethanol | [4]       |  |
| Synonyms         | GSK3036656, GSK-070,<br>GSK656                                                           | [4][5][6] |  |
| Chemical Formula | C10H13BCINO4                                                                             | [4]       |  |
| Molecular Weight | 257.48 g/mol                                                                             | [4]       |  |
| CAS Number       | 2131798-12-2                                                                             | [4]       |  |
| SMILES           | NC[C@H]1OB(O)C2=C(OCCO<br>)C=CC(Cl)=C12                                                  | [7]       |  |
| InChI Key        | DJUOWOXTPXUHDQ-<br>MRVPVSSYSA-N                                                          | [4]       |  |
| Melting Point    | Not available                                                                            |           |  |
| Boiling Point    | Not available                                                                            | _         |  |
| рКа              | Not available                                                                            | -         |  |
| Solubility       | The hydrochloride salt form offers enhanced water solubility and stability.              | [8]       |  |
| Stability        | Solutions are reported to be unstable and should be prepared fresh.                      | [9]       |  |

# Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

**Ganfeborole** exerts its antibacterial effect by potently and selectively inhibiting the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS).[1][2] This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid leucine to its corresponding



transfer RNA (tRNA), a process known as aminoacylation. By inhibiting LeuRS, **Ganfeborole** effectively halts the production of proteins necessary for the bacterium's survival and replication.

The mechanism of inhibition is described as the "oxaborole tRNA trapping" (OBORT) mechanism. **Ganfeborole** acts as a time-dependent inhibitor, meaning its inhibitory effect increases with the duration of its interaction with the enzyme.[9] This novel mode of action differentiates it from many existing antibiotics and contributes to its efficacy against drugresistant M.tb strains.



Click to download full resolution via product page

Caption: Mechanism of action of **Ganfeborole** in Mycobacterium tuberculosis.

# **Biological Properties and In Vitro Activity**

**Ganfeborole** demonstrates potent and selective activity against M. tuberculosis. Key biological properties are summarized in the table below.

Table 2: In Vitro Activity of **Ganfeborole** 



| Parameter    | Value                                                                     | Organism/Cell Line       | Reference |
|--------------|---------------------------------------------------------------------------|--------------------------|-----------|
| IC50 (LeuRS) | 0.20 μΜ                                                                   | M. tuberculosis          | [10]      |
| MIC          | 0.08 μΜ                                                                   | M. tuberculosis<br>H37Rv | [6]       |
| Selectivity  | >1500-fold selective<br>for M.tb LeuRS over<br>human cytoplasmic<br>LeuRS | M.tb vs. Human           |           |

The high selectivity of **Ganfeborole** for the bacterial enzyme over its human counterpart is a critical attribute, suggesting a favorable safety profile with a lower potential for off-target effects.

## **Experimental Protocols**

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key assays used to characterize the activity of **Ganfeborole**.

# Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The inhibitory activity of **Ganfeborole** against M.tb LeuRS is typically determined using an aminoacylation assay. This assay measures the enzyme's ability to attach radio-labeled leucine to its tRNA.

#### Protocol Outline:

- Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant
   M.tb LeuRS, tRNALeu, ATP, and [14C]-labeled L-leucine in a suitable buffer.
- Inhibitor Addition: Varying concentrations of Ganfeborole (or a control compound) are added to the reaction mixture.
- Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

## Foundational & Exploratory





- Quenching and Precipitation: The reaction is stopped, and the macromolecules (including the charged tRNA) are precipitated using an acid, such as trichloroacetic acid (TCA).
- Filtration and Washing: The precipitate is collected on a filter membrane and washed to remove unincorporated [14C]-L-leucine.
- Scintillation Counting: The radioactivity retained on the filter, which is proportional to the amount of leucyl-tRNALeu formed, is measured using a scintillation counter.
- Data Analysis: The IC50 value, representing the concentration of Ganfeborole required to inhibit 50% of the LeuRS activity, is calculated from the dose-response curve.





Click to download full resolution via product page

Caption: Workflow for the Leucyl-tRNA Synthetase (LeuRS) inhibition assay.

# **Minimum Inhibitory Concentration (MIC) Determination**

The MIC of **Ganfeborole** against M. tuberculosis is determined to assess its whole-cell activity. The resazurin microtiter assay (REMA) is a commonly used method.

**Protocol Outline:** 

### Foundational & Exploratory





- Drug Dilution: A serial dilution of **Ganfeborole** is prepared in a 96-well microtiter plate containing a suitable broth medium for M.tb growth.
- Inoculum Preparation: A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is prepared and added to each well containing the drug dilutions.
- Incubation: The plate is incubated at 37°C for several days to allow for bacterial growth.
- Resazurin Addition: A solution of resazurin is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.
- Incubation: The plate is incubated for an additional period to allow for color development.
- Visual or Fluorometric Reading: The MIC is determined as the lowest concentration of Ganfeborole that prevents a color change from blue to pink, indicating the inhibition of bacterial growth.





Click to download full resolution via product page

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) determination using the REMA method.

#### Conclusion

**Ganfeborole** represents a significant advancement in the pursuit of novel therapeutics for tuberculosis. Its unique chemical structure, potent inhibition of a crucial bacterial enzyme, and promising in vitro activity underscore its potential as a valuable component of future anti-TB regimens. The detailed information on its chemical and biological properties, along with the outlined experimental protocols, provides a solid foundation for further research and development efforts aimed at combating this devastating disease. Continued investigation into its clinical efficacy and safety will be paramount in realizing its full therapeutic potential.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GSK656 HCI (GSK3036656, GSK070) | antitubercular agent | CAS 2131798-13-3 | Buy GSK656 HCI (GSK3036656, GSK070) from Supplier InvivoChem [invivochem.com]
- 2. a-first-in-class-leucyl-trna-synthetase-inhibitor-ganfeborole-for-rifampicin-susceptible-tuberculosis-a-phase-2a-open-label-randomized-trial Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ganfeborole HCl | Antibacterial | TargetMol [targetmol.com]
- 6. Mycobacterium tuberculosis Wikipedia [en.wikipedia.org]
- 7. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ganfeborole: A Technical Overview of a Novel Antitubercular Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1654198#chemical-structure-and-properties-of-ganfeborole]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com